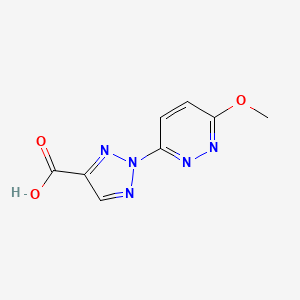
2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a methoxy group at the 6-position, and a triazole ring fused to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridazine with azide derivatives to form the triazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-(6-Hydroxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: Formation of 2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-methanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-(6-methoxypyridazin-3-yl)acetate: Similar structure but with an acetate group instead of a triazole ring.
2-(6-Methoxypyridazin-3-yl)quinoline: Contains a quinoline ring instead of a triazole ring.
Uniqueness
2-(6-Methoxypyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a triazole ring and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H7N5O3 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-(6-methoxypyridazin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7N5O3/c1-16-7-3-2-6(10-11-7)13-9-4-5(12-13)8(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
BPKMBBQSFCGDLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2N=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















